2,7-Dibromoanthracen-9(10H)-one

Descripción general

Descripción

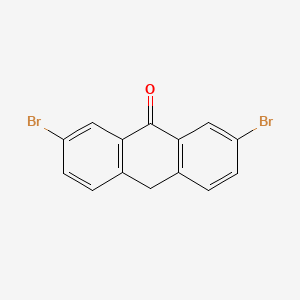

2,7-Dibromoanthracen-9(10H)-one is an organic compound derived from anthracene, characterized by the presence of two bromine atoms at the 2 and 7 positions and a ketone group at the 9 position. This compound is notable for its applications in various fields, including organic synthesis and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,7-Dibromoanthracen-9(10H)-one can be synthesized through the bromination of anthracene-9,10-dione. The typical procedure involves adding anthracene-9,10-dione to a solution of liquid bromine in acetic acid. The reaction mixture is heated to reflux at 80°C for 10 hours under an inert atmosphere. After the reaction is complete, the mixture is cooled, washed with water, and purified using column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 2,7-Dibromoanthracen-9(10H)-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Sodium borohydride in methanol or ethanol.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Substitution Products: Various substituted anthracene derivatives.

Reduction Products: 2,7-Dibromoanthracen-9-ol.

Oxidation Products: Higher oxidation state anthracene derivatives.

Aplicaciones Científicas De Investigación

Photophysical Properties

The photophysical properties of anthracene derivatives, including 2,7-dibromoanthracen-9(10H)-one, have been extensively studied due to their relevance in organic light-emitting diodes (OLEDs) and triplet-triplet annihilation upconversion (TTA-UC) systems. These compounds exhibit unique fluorescence characteristics that can be tuned through substitution at specific positions.

Key Findings:

- Fluorescence Quantum Yield: The fluorescence quantum yield of unsubstituted anthracene is approximately 30%, while modifications can enhance this property significantly. For instance, 9,10-dimethylanthracene has a quantum yield of about 70% .

- Substitution Effects: Substituents at the 9 and 10 positions can drastically alter the fluorescence properties and stability of anthracene derivatives. Studies indicate that thiophene substituents can reduce fluorescence quantum yields from unity to less than 10% .

Synthesis of Advanced Materials

This compound serves as a precursor for synthesizing various advanced materials, including zigzag graphene nanoribbons (ZGNRs). The on-surface synthesis method allows for the creation of atomically precise structures that exhibit unique electronic properties.

Case Study: On-Surface Synthesis

- Researchers synthesized anthracene-fused ZGNRs using 2,7-dibromo-9,9'-bianthryl as a precursor. This process demonstrated the formation of unique edge states that are maximally spin-polarized, which could be harnessed for spintronic applications .

Applications in Organic Electronics

The compound is also explored for its potential use in organic electronic devices due to its favorable charge transport properties.

Applications Include:

- Organic Light Emitting Diodes (OLEDs): The compound's ability to emit light efficiently makes it suitable for OLED applications.

- Photodetectors: Its photophysical properties allow it to be used in devices that require light detection capabilities.

The ongoing research into derivatives of this compound is focused on enhancing its performance in electronic applications and exploring new synthetic routes to improve yield and efficiency.

Potential Research Areas:

- Development of new derivatives with improved optical properties.

- Exploration of hybrid materials combining organic compounds with inorganic semiconductors.

- Investigation into the scalability of synthesis methods for commercial applications.

Mecanismo De Acción

The mechanism of action of 2,7-Dibromoanthracen-9(10H)-one involves its interaction with various molecular targets. The bromine atoms and the ketone group play crucial roles in its reactivity. The compound can form reactive intermediates, such as radicals or carbocations, which can further react with other molecules. These interactions can lead to the formation of new bonds and the modification of existing structures, making it a valuable tool in organic synthesis .

Comparación Con Compuestos Similares

9,10-Dibromoanthracene: Similar structure but with bromine atoms at the 9 and 10 positions.

2,7-Dichloroanthracen-9(10H)-one: Chlorine atoms instead of bromine.

Anthracene-9,10-dione: The parent compound without halogen substitution.

Uniqueness: 2,7-Dibromoanthracen-9(10H)-one is unique due to the specific positioning of the bromine atoms and the ketone group, which imparts distinct reactivity and properties. This makes it particularly useful in targeted organic synthesis and material science applications .

Actividad Biológica

2,7-Dibromoanthracen-9(10H)-one , with the chemical formula and CAS number 38917-92-9, is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity based on diverse sources, including research studies and case analyses.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 328.02 g/mol |

| Melting Point | 220 °C |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that the compound inhibited the proliferation of human breast cancer cells (MCF-7) by modulating key signaling pathways involved in cell survival and apoptosis .

Antimicrobial Effects

The compound also displays antimicrobial properties . A study assessed its efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited significant antibacterial activity, suggesting its potential as a lead compound for developing new antimicrobial agents .

The mechanism underlying the biological activity of this compound is believed to involve:

- Inhibition of DNA synthesis : The compound may interact with DNA or associated enzymes, disrupting replication processes.

- Reactive oxygen species (ROS) generation : It can induce oxidative stress in cells, leading to apoptosis.

- Modulation of signaling pathways : It may influence pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation .

Case Study 1: Anticancer Activity in MCF-7 Cells

A recent study investigated the effect of this compound on MCF-7 breast cancer cells. The results showed:

- IC50 Value : The half-maximal inhibitory concentration was determined to be 15 µM.

- Mechanism : The compound triggered apoptosis through the intrinsic pathway, characterized by cytochrome c release and caspase activation.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity:

- Tested Strains : Staphylococcus aureus, E. coli, and Pseudomonas aeruginosa.

- Results : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong potential as an antimicrobial agent.

Propiedades

IUPAC Name |

2,7-dibromo-10H-anthracen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2O/c15-10-3-1-8-5-9-2-4-11(16)7-13(9)14(17)12(8)6-10/h1-4,6-7H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSYTQDSHGNXHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Br)C(=O)C3=C1C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30492757 | |

| Record name | 2,7-Dibromoanthracen-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30492757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38917-92-9 | |

| Record name | 2,7-Dibromoanthracen-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30492757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.